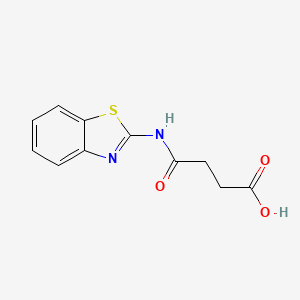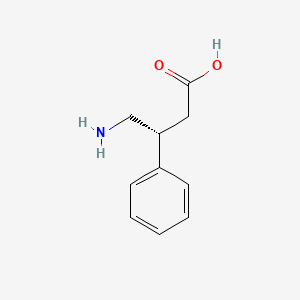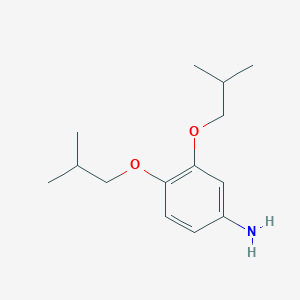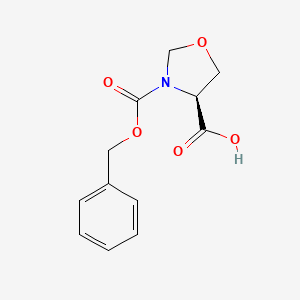
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
Übersicht
Beschreibung
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is a chemical compound that has been investigated for its properties as an antibacterial agent and urease inhibitory effects . It has potential applications in synthesis . It has also been used as the main ligand in the synthesis of novel Sm (III) complexes, serving as a bridging ligand connecting different building blocks and chelating the central metal ion, resulting in high photoluminescence and good quantum yield .
Synthesis Analysis
The compound has been synthesized by adopting solution-precipitation method . The Houben-Hoesch reaction mechanism between benzene-1,3,5-triol and acetonitrile was used to synthesize the ligand 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (HDMPE) by adopting a conventional method .Molecular Structure Analysis
The molecular formula of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is C17H18O5 . Its molecular weight is 302.33 .Chemical Reactions Analysis
The compound has been used in the synthesis of novel Sm (III) complexes . These complexes exhibit pure sharp emission bands from the intra f–f transitions of samarium ion, 4 G 5/2 → 6 H 5/2 (564 nm), 4 G 5/2 → 6 H 7/2 (600 nm) and 4 G 5/2 → 6 H 9/2 (646 nm) on monitoring the excitation at 373 nm, in the solid state at room temperature .Physical And Chemical Properties Analysis
The compound has a linear formula of C17H18O5 . Its molecular weight is 302.33 .Wissenschaftliche Forschungsanwendungen
Antibacterial Agent
This compound has potential antibacterial agent effects, which could be useful in the development of new antibiotics or antiseptic products .
Urease Inhibitory Effects
It also shows urease inhibitory effects, suggesting a role in treatments against diseases caused by urease-producing bacteria .
Synthesis Applications
The compound is used in chemical synthesis, possibly as an intermediate in the production of more complex molecules .
Photoluminescence Enhancement
When used as a ligand with Sm(III) ions and ancillary ligands like 1,10-phenanthroline (Phen) or bathophenanthroline (Bath), it results in enhanced photoluminescence. This could have applications in materials science, particularly in the development of new luminescent materials .
Antiviral Research
An analog of this compound has been synthesized and characterized for its inhibitory effects on Porcine reproductive and respiratory syndrome virus (PRRSV), indicating potential applications in antiviral research .
Wirkmechanismus
Zukünftige Richtungen
The compound has been used in the synthesis of novel Sm (III) complexes, which exhibit enhanced photoluminescence . These complexes might be promising candidates in advanced displays and lighting systems . Moreover, the antimicrobial and antioxidant activities of these complexes were studied, and the results reveal that complex C2 exhibited excellent antimicrobial and antioxidant activities . This suggests potential future directions in the development of antimicrobial and antioxidant agents.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDJRBUBVCKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351018 | |
| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39604-66-5 | |
| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)











